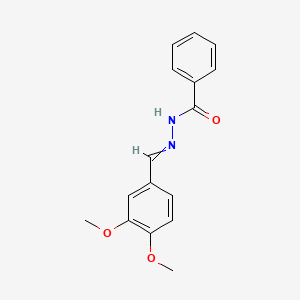

N'-(3,4-dimethoxybenzylidene)benzohydrazide

Description

Properties

CAS No. |

39794-30-4 |

|---|---|

Molecular Formula |

C16H16N2O3 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C16H16N2O3/c1-20-14-9-8-12(10-15(14)21-2)11-17-18-16(19)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19)/b17-11+ |

InChI Key |

LTCJQGHDCIFJRA-GZTJUZNOSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide generally involves a condensation reaction between 3,4-dimethoxybenzaldehyde and benzamide or its derivatives under controlled conditions. The reaction proceeds via the formation of an imine linkage between the aldehyde carbonyl and the amine nitrogen of the benzamide.

-

- 3,4-Dimethoxybenzaldehyde (aldehyde component)

- Benzamide or substituted benzamide (amine component)

-

- Solvent: Typically ethanol or ethanol-dioxane mixtures are used as reaction media to facilitate solubility and reaction kinetics.

- Catalyst: Acidic catalysts such as a few drops of concentrated sulfuric acid are often employed to promote the condensation reaction.

- Temperature: Reflux conditions for several hours (commonly 4–6 hours) to ensure complete reaction.

- Work-up: Cooling the reaction mixture to precipitate the product, followed by filtration, washing with cold ethanol, and recrystallization from hot ethanol to purify the product.

Detailed Experimental Procedure

A typical preparation method based on analogous Schiff base syntheses reported in the literature involves the following steps:

Mix equimolar quantities of 3,4-dimethoxybenzaldehyde and benzamide in ethanol or an ethanol-dioxane solvent mixture.

Add 2–3 drops of concentrated sulfuric acid to catalyze the condensation.

Reflux the mixture for approximately 6 hours, ensuring thorough mixing and reaction progress.

Cool the reaction mixture to room temperature to allow the product to crystallize.

Filter the precipitated solid under suction.

Wash the solid with cold ethanol to remove impurities.

Recrystallize the product from hot ethanol to obtain pure N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide.

Reaction Scheme

$$

\text{3,4-Dimethoxybenzaldehyde} + \text{Benzamide} \xrightarrow[\text{Reflux, Acid}]{\text{Ethanol}} \text{N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide} + H_2O

$$

This condensation reaction forms the imine (Schiff base) linkage (-CH=N-) between the aldehyde and amide nitrogen.

Analytical and Spectroscopic Characterization

The formation and purity of the compound are confirmed by various spectroscopic techniques:

| Technique | Expected Observations for N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide |

|---|---|

| Infrared Spectroscopy (IR) | Absorption bands corresponding to: N–H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), C=N stretching (~1600 cm⁻¹), aromatic C–H stretching (~3000 cm⁻¹), and methoxy C–O stretching (~1250 cm⁻¹). |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Signals include: imine proton (–CH=N–) as a singlet around δ 8–9 ppm, aromatic protons between δ 6.5–8.0 ppm, methoxy protons as singlets near δ 3.7–3.9 ppm, and amide N–H proton around δ 10–11 ppm. |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Peaks corresponding to aromatic carbons, imine carbon (~160 ppm), carbonyl carbon (~165–170 ppm), and methoxy carbons (~55–60 ppm). |

| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight of the compound (C16H16N2O4; molecular weight approximately 296 g/mol). |

These data collectively confirm the successful synthesis of the desired Schiff base compound.

Research Outcomes and Yield Data

While specific yield data for N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide is scarce in the directly available literature, analogous Schiff base syntheses typically achieve good to excellent yields, often in the range of 70–90%. For example, similar condensation reactions involving substituted benzamides and aromatic aldehydes have reported yields as follows:

These examples demonstrate the effectiveness of condensation methods and purification by recrystallization to obtain high-purity Schiff bases.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions for N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide Preparation |

|---|---|

| Starting materials | 3,4-Dimethoxybenzaldehyde, Benzamide |

| Solvent | Ethanol or ethanol-dioxane mixture |

| Catalyst | Concentrated sulfuric acid (2–3 drops) |

| Molar ratio | 1:1 |

| Temperature | Reflux (~78 °C for ethanol) |

| Reaction time | 4–6 hours |

| Work-up | Cooling, filtration, washing with cold ethanol, recrystallization from hot ethanol |

| Expected yield | 70–90% (based on analogous Schiff base syntheses) |

| Purity confirmation | IR, ¹H NMR, ¹³C NMR, MS |

Chemical Reactions Analysis

N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced. Common reagents for these reactions include halogenating agents and nucleophiles like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide has several scientific research applications, including:

Chemistry: The compound is used as a corrosion inhibitor for mild steel in acidic environments.

Biology: Research has explored the compound’s potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antimicrobial treatments.

Medicine: The compound’s structure and reactivity make it a subject of interest in medicinal chemistry. Studies are investigating its potential as a lead compound for developing new drugs with therapeutic properties.

Industry: In industrial applications, the compound is used in the formulation of coatings and paints to enhance their protective properties. Its corrosion inhibition capabilities are particularly beneficial in this context.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide as a corrosion inhibitor involves its adsorption onto the metal surface, forming a protective layer that prevents the metal from reacting with corrosive agents. This adsorption is facilitated by the compound’s molecular structure, which allows it to interact with the metal surface through physisorption and chemisorption processes.

In biological applications, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide, highlighting differences in substituents, synthesis routes, and biological activities:

Key Comparative Insights:

Structural Variations and Bioactivity: Methoxy vs. In contrast, halogenated derivatives (e.g., 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide) exhibit pronounced cytotoxicity, likely due to increased electrophilicity and membrane disruption . Linker Flexibility: The methylideneamino (-N=CH-) linker in the target compound may confer rigidity and π-conjugation, influencing receptor binding compared to flexible ethyl or propyl linkers in analogs like Rip-B .

Synthesis Methodologies :

- Schiff Base Formation : The target compound’s synthesis likely parallels Mannich base reactions () but uses aldehydes instead of ketones.

- Amide Coupling : Most analogs (e.g., Rip-B, fluorinated benzamides) are synthesized via straightforward amidation of acyl chlorides with amines, yielding high purity and scalability .

Physicochemical Properties :

- Solubility and Melting Points : Methoxy-rich compounds (e.g., Rip-B, m.p. 90°C) exhibit higher melting points due to intermolecular H-bonding, whereas halogenated analogs may display lower solubility in polar solvents .

- Spectral Signatures : Distinct 13C NMR shifts (e.g., δ 168–176 ppm for carbonyl groups) and IR stretches (e.g., 1647 cm⁻¹ for amide C=O) differentiate substituent effects .

Biological Activity

N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide features a unique structure characterized by a dimethoxy-substituted phenyl group connected through a methylene bridge to an imine functional group and a benzamide moiety. The synthesis of this compound can be achieved through various methods including condensation reactions involving appropriate amines and carbonyl compounds.

Biological Activities

Preliminary studies have indicated that N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide exhibits significant biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various microbial strains.

- Anticancer Activity : In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving receptor tyrosine kinases.

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide | Dimethoxy substitution; benzamide moiety | Antimicrobial; anticancer |

| N-(4-Methoxyphenyl)methylidene-N-methylbenzamide | Methoxy substitution; similar amide structure | Moderate antimicrobial |

| N-(2-Hydroxyphenyl)methylidene-N-methylbenzamide | Hydroxy substitution; potential antioxidant | Antioxidant; anticancer |

| N-(3-Methoxyphenyl)methylidene-N-methylbenzamide | Methoxy substitution; similar amide structure | Antimicrobial |

The biological activity of N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide is attributed to its ability to interact with various biological targets. Some proposed mechanisms include:

- Inhibition of Receptor Tyrosine Kinases : The compound may inhibit key kinases involved in cancer cell signaling pathways.

- Antioxidant Properties : The presence of methoxy groups may enhance its ability to scavenge free radicals.

Case Studies and Research Findings

- Anticancer Studies : In vitro experiments demonstrated that N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide significantly inhibited the growth of several cancer cell lines. For instance, studies reported IC50 values indicating potent cytotoxicity against breast cancer cells.

- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited broad-spectrum antimicrobial activity, outperforming some conventional antibiotics.

- Mechanistic Insights : Docking studies have suggested that the compound binds effectively to the active sites of target proteins involved in tumor progression and microbial resistance.

Q & A

Q. What is the optimal synthetic route for N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide, and how can its purity be validated?

The compound can be synthesized via a Mannich reaction, which involves condensation of equimolar amounts of benzamide, 3,4-dimethoxybenzaldehyde, and a secondary amine (e.g., succinimide). Key steps include:

- Dissolving reactants in distilled water under stirring for 4 hours to form a clear solution.

- Evaporating the solvent at room temperature to yield a crude product, followed by vacuum drying to remove residual moisture.

Purity validation employs elemental analysis (to confirm stoichiometry), IR spectroscopy (to identify functional groups like C=O and N-H), and NMR (to resolve aromatic and methoxy proton signals). UV-Vis spectroscopy can monitor conjugation in the Schiff base structure .

Q. Which spectroscopic techniques are essential for characterizing N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide?

- IR Spectroscopy : Confirms the presence of amide C=O (~1650–1680 cm⁻¹) and imine C=N (~1600–1640 cm⁻¹) bonds.

- 1H/13C NMR : Assigns methoxy groups (δ ~3.8–4.0 ppm for 1H; δ ~55–60 ppm for 13C) and aromatic protons (δ ~6.8–7.8 ppm).

- Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight.

- Molar Conductance : Assesses electrolytic behavior if metal complexes are synthesized .

Advanced Research Questions

Q. How can researchers design transition metal complexes of this benzamide derivative, and what factors influence their stability?

Transition metal complexes (e.g., Mn(II), Co(II)) are synthesized by reacting the ligand with metal salts in ethanol/water. Stability depends on:

- Coordination Sites : The imine nitrogen and amide oxygen act as donor atoms.

- Metal Ion Choice : High-spin d⁵/d⁷ metals (e.g., Mn²⁺) favor octahedral geometry, while d⁸ metals (e.g., Co²⁺) may adopt square planar/tetrahedral structures.

- Characterization : Magnetic susceptibility measurements distinguish high-spin vs. low-spin configurations. Electronic spectra (UV-Vis) identify d-d transitions, while cyclic voltammetry probes redox activity .

Q. What mechanistic insights govern copper-mediated C-H functionalization of related benzamide derivatives?

Reaction conditions dictate divergent pathways:

- Basic Conditions : Organometallic mechanisms (e.g., directed C-H methoxylation) via Cu(II)-amidate intermediates.

- Acidic Conditions : Single-electron transfer (SET) mechanisms lead to non-directed chlorination. Computational studies (DFT) can model transition states, while kinetic isotope effects (KIE) distinguish radical vs. concerted pathways .

Q. How can contradictory data on bioactivity or synthetic yields be resolved?

For conflicting bioactivity reports:

- Validate assays using standardized protocols (e.g., IC50 comparisons against reference drugs).

- Perform dose-response studies to exclude non-specific effects.

For yield discrepancies: - Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., BOP vs. DCC).

- Use HPLC to quantify byproducts and adjust reaction time/temperature .

Q. What computational strategies predict the spasmolytic or anti-inflammatory potential of this compound?

- Molecular Docking : Screen against targets like voltage-gated calcium channels (e.g., Cav1.2) or cyclooxygenase-2 (COX-2).

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity using descriptors like logP and polar surface area.

- MD Simulations : Assess ligand-receptor binding stability over nanosecond timescales .

Methodological Considerations

Q. What strategies improve regioselectivity in derivatization reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.